![molecular formula C8H17NO B14918175 2-[3-(Dimethylamino)cyclobutyl]ethanol](/img/structure/B14918175.png)
2-[3-(Dimethylamino)cyclobutyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Dimethylamino)cyclobutyl]ethanol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound features a cyclobutyl ring substituted with a dimethylamino group and an ethanol moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)cyclobutyl]ethanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)cyclobutyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-[3-(Dimethylamino)cyclobutyl]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)cyclobutyl]ethanol involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: This compound shares the dimethylamino and ethanol functional groups but lacks the cyclobutyl ring.
Cyclobutanol: Contains the cyclobutyl ring but lacks the dimethylamino group.
Dimethylcyclobutylamine: Features the cyclobutyl ring and dimethylamino group but lacks the ethanol moiety.
Uniqueness
2-[3-(Dimethylamino)cyclobutyl]ethanol is unique due to the combination of its cyclobutyl ring, dimethylamino group, and ethanol moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[3-(dimethylamino)cyclobutyl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8-5-7(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
CDWYUGDYVRQWBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


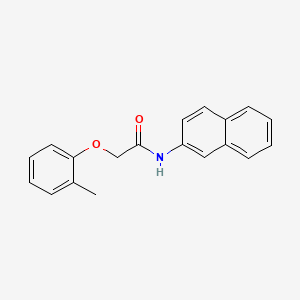


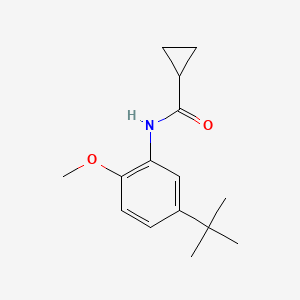
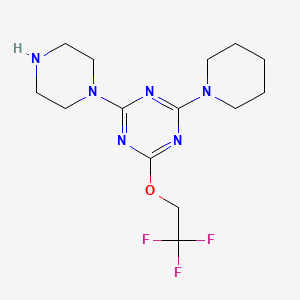
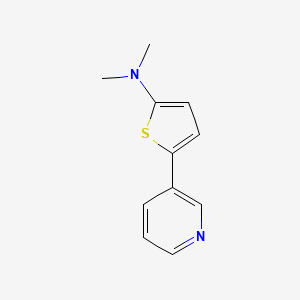
![1-(2,8-diazaspiro[4.5]decan-8-yl)-2-[[(1S,2R)-2-[3,5-difluoro-2-[(2-fluoropyridin-3-yl)methoxy]phenyl]cyclopropyl]amino]ethanone](/img/structure/B14918131.png)
![2-[4-(diethylamino)-2-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14918139.png)
![2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-2-[(Z)-hydroxyimino]-acetamide](/img/structure/B14918143.png)
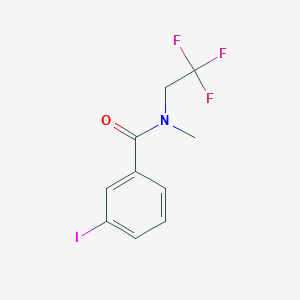
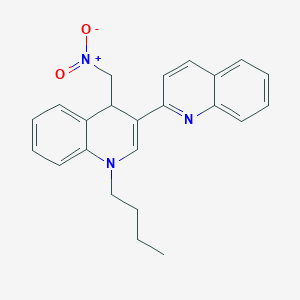
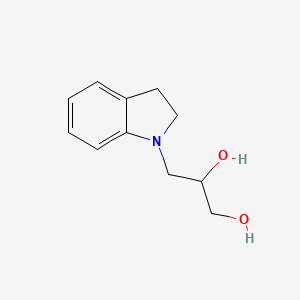
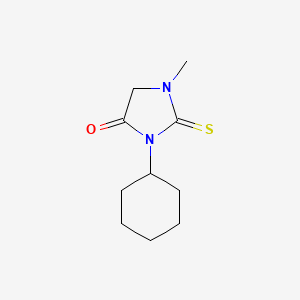
![5-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14918179.png)
